DC_AC50

Übersicht

Beschreibung

DC_AC50 ist eine chemische Verbindung, die für ihre Rolle als dualer Inhibitor der Kupfer-Chaperone Atox1 und CCS bekannt ist. Diese Chaperone sind entscheidend für den intrazellulären Kupfertransport, der für verschiedene Zellprozesse essenziell ist. Durch die Hemmung dieser Proteine stört this compound die Kupferhomöostase in Zellen, was es zu einem wertvollen Werkzeug in der Krebsforschung und -behandlung macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Der Prozess beinhaltet typischerweise:

Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch eine Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert. Dies beinhaltet oft die Verwendung von aromatischen Verbindungen und heterocyclischer Chemie.

Funktionsgruppenmodifikationen: Nachfolgende Schritte beinhalten die Einführung von funktionellen Gruppen, die für die biologische Aktivität der Verbindung essentiell sind. Dies kann Halogenierungs-, Nitrierungs- und Sulfonierungsreaktionen umfassen.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess wird auf Effizienz und Wirtschaftlichkeit optimiert, wobei oft automatisierte Systeme zur Reaktionsüberwachung und -steuerung eingesetzt werden. Wichtige Aspekte sind:

Skalierbarkeit: Sicherstellung, dass der Syntheseweg ohne nennenswerten Ertrags- oder Reinheitsverlust skaliert werden kann.

Sicherheit: Implementierung von Sicherheitsmaßnahmen zur Handhabung potenziell gefährlicher Reagenzien und Bedingungen.

Umweltbelastung: Minimierung von Abfall und Verwendung umweltfreundlicher Lösungsmittel und Reagenzien, wo immer möglich.

Wissenschaftliche Forschungsanwendungen

DC_AC50 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeug zur Untersuchung von kupferabhängigen biochemischen Wegen und Reaktionen verwendet.

Biologie: Hilft beim Verständnis der Rolle von Kupfer-Chaperonen in zellulären Prozessen und Krankheiten.

Medizin: Wird auf sein Potenzial in der Krebstherapie untersucht, insbesondere bei der Überwindung von Chemotherapieresistenz durch Störung der Kupferhomöostase in Krebszellen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an die Kupfer-Chaperone Atox1 und CCS bindet und deren Funktion hemmt. Diese Störung des Kupfertransports führt zu erhöhtem oxidativem Stress in Krebszellen, da Kupfer für die Aktivität von antioxidativen Enzymen wie Superoxiddismutase (SOD1) essentiell ist. Der resultierende oxidative Stress und die beeinträchtigte Mitochondrienfunktion tragen zur Hemmung der Krebszellproliferation und des Überlebens bei .

Wirkmechanismus

Target of Action

DC_AC50 primarily targets the human copper-trafficking proteins Atox1 and CCS . These proteins are cytosolic copper chaperones that transfer copper to specific cellular destinations .

Mode of Action

This compound binds to Atox1 and full-length CCS with Kd values of approximately 6.8 μM and 8.2 μM respectively . This binding inhibits the function of these copper-trafficking proteins, disrupting cellular copper transport .

Biochemical Pathways

The inhibition of Atox1 and CCS by this compound affects several biochemical pathways. It leads to the decreased activity of the Cu/Zn superoxide dismutase (SOD1), an enzyme that requires copper as a cofactor . This results in an increase in reactive oxygen species (ROS) within the cell . Additionally, it impacts mitochondrial function, leading to a reduction in ATP production .

Result of Action

The action of this compound leads to a significant reduction in cancer cell proliferation . This is achieved through the induction of oxidative stress (via increased ROS) and the reduction of ATP production . These effects contribute to the inhibition of cancer cell proliferation .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. It’s worth noting that the compound’s effectiveness in inhibiting cancer cell proliferation has been demonstrated in various types of cancer cells, including lung cancer H1299 cells, leukemia K562 cells, breast cancer MDA-MB-231 cells, and head and neck cancer 212LN cells .

Biochemische Analyse

Biochemical Properties

DC_AC50 plays a significant role in biochemical reactions by inhibiting the copper chaperones Atox1 and CCS . Atox1 binds Cu (I) with a conserved CXXC motif and delivers copper to the N-terminal metal-binding domains of ATP7A and ATP7B in the secretory pathway . This compound binds to Atox1 and full-length CCS with Kd values of approximately 6.8 μM and 8.2 μM, respectively .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It exhibits IC50 values of 9.88 μM, 12.57 μM, 5.96 μM, and 6.68 μM in Canine Abrams, Canine D1, human HOS, and human MG63 cells, respectively . This compound-treated cells are significantly less mitotically active, demonstrating a decreased expression of phospho-histone H3 and cell cycle analysis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to Atox1 and CCS, inhibiting their function . This inhibition disrupts copper trafficking across mitochondrial membranes in cancer cells, leading to reduced cell proliferation .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to increase copper and reactive oxygen species (ROS) levels and decrease COX activity and lipid biosynthesis in H1299 cells when used at a concentration of 10 μM . It inhibits the proliferation of H1299, K562, MDA-MB-231, and 212LN cancer cells, but not PIG1, HDF, HaCaT, or MCF-10A cells, in a concentration-dependent manner .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not currently available, the compound’s effects on various cell lines suggest that it may have differential impacts at different concentrations .

Metabolic Pathways

This compound is involved in the metabolic pathways related to copper homeostasis . By inhibiting Atox1 and CCS, it disrupts the normal trafficking of copper ions, which can have downstream effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely related to its role in copper homeostasis . Specific details about its interactions with transporters or binding proteins are not currently available.

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its role in copper homeostasis, it is likely to be found in areas of the cell where copper ions are trafficked, such as the cytoplasm and potentially the mitochondria .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DC_AC50 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. This often involves the use of aromatic compounds and heterocyclic chemistry.

Functional Group Modifications: Subsequent steps involve the introduction of functional groups that are essential for the compound’s biological activity. This can include halogenation, nitration, and sulfonation reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. Key considerations include:

Scalability: Ensuring that the synthetic route can be scaled up without significant loss of yield or purity.

Safety: Implementing safety measures to handle potentially hazardous reagents and conditions.

Environmental Impact: Minimizing waste and using environmentally friendly solvents and reagents where possible.

Analyse Chemischer Reaktionen

Reaktionstypen

DC_AC50 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und die Aktivität der Verbindung verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Acylierungsmittel werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die jeweils möglicherweise unterschiedliche biologische Aktivitäten aufweisen. Diese Derivate werden oft untersucht, um die Struktur-Wirkungs-Beziehung zu verstehen und die Wirksamkeit der Verbindung zu optimieren .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tetrathiomolybdat ™: Eine weitere Verbindung, die auf den Kupferstoffwechsel abzielt, aber durch direkte Chelatisierung von Kupferionen wirkt.

Ammonium-Tetrathiomolybdat: Ähnlich wie TM, wird in der Kupferchelattherapie eingesetzt.

Disulfiram: Ein Medikament gegen Alkoholsucht, das auch kupferabhängige Enzyme hemmt und in der Krebstherapie vielversprechend ist.

Einzigartigkeit von DC_AC50

This compound ist einzigartig in seiner dualen Hemmung von Atox1 und CCS, wodurch es spezifischer auf Kupfertransportwege abzielt, ohne Kupferionen direkt zu chelatisieren. Diese Spezifität reduziert das Risiko von Nebenwirkungen, die mit Kupfermangel in normalen Zellen verbunden sind, was es zu einem vielversprechenden Kandidaten für eine gezielte Krebstherapie macht.

Eigenschaften

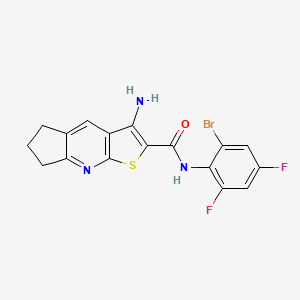

IUPAC Name |

6-amino-N-(2-bromo-4,6-difluorophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrF2N3OS/c18-10-5-8(19)6-11(20)14(10)23-16(24)15-13(21)9-4-7-2-1-3-12(7)22-17(9)25-15/h4-6H,1-3,21H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNOJNBNTVQPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)NC4=C(C=C(C=C4Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrF2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

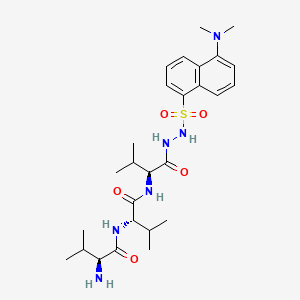

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Bis[(3-aminopropyl)amino]-1,8-naphthyridine](/img/structure/B1669796.png)

![N-[4-[[4-(2-benzoylanilino)-5-nitropyrimidin-2-yl]amino]phenyl]acetamide](/img/structure/B1669811.png)